molecular formula C7H10O3 B1274141 3-Ethyldihydro-3-methylfuran-2,5-dione CAS No. 50598-33-9

3-Ethyldihydro-3-methylfuran-2,5-dione

Cat. No. B1274141
CAS RN: 50598-33-9
M. Wt: 142.15 g/mol
InChI Key: HRMQFEOLGGKZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Ethyldihydro-3-methylfuran-2,5-dione, is a derivative of furan diones, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry. Although the provided papers do not directly discuss 3-Ethyldihydro-3-methylfuran-2,5-dione, they offer insights into the synthesis and properties of structurally related furan dione compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of furan dione derivatives is a topic of interest in several studies. For instance, an efficient one-pot method for synthesizing spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives is described, which involves a condensation reaction followed by oxidative cleavage, carried out in water at room temperature with high yields . Another study presents the Michael reaction as a key step in the synthesis of ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, followed by hydrolysis and decarboxylation to yield tetrahydrofuran-2-ones . Additionally, the direct cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols is used to synthesize 3-ethoxypyrrolidine-2,5-diones . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 3-Ethyldihydro-3-methylfuran-2,5-dione.

Molecular Structure Analysis

The structural assignments of synthesized compounds are typically supported by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques are crucial for confirming the molecular structure of furan dione derivatives, including the positions of substituents and the presence of specific functional groups. The molecular structure of 3-Ethyldihydro-3-methylfuran-2,5-dione would likely be elucidated using similar analytical methods.

Chemical Reactions Analysis

The reactivity of furan dione derivatives is explored through various chemical transformations. For example, the bromination of ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates is used to prepare dioxaspiro[4.4]nonane-1,6-diones . The annulation reactions and subsequent construction of the furan ring through allylic bromination, hydrolysis, and dehydration are key steps in synthesizing hydroxynaphtho[2,3-c]furan-4,9-diones . These reactions demonstrate the chemical versatility of furan diones and provide a basis for predicting the reactivity of 3-Ethyldihydro-3-methylfuran-2,5-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan dione derivatives are influenced by their molecular structure. While specific data on 3-Ethyldihydro-3-methylfuran-2,5-dione is not provided, the properties of related compounds can offer some insights. For example, the solubility in water and reaction conditions such as temperature can affect the yield and purity of the synthesized compounds . The stability of these compounds under various conditions and their reactivity towards different reagents are also important aspects of their chemical properties. The studies suggest that furan diones have a propensity for forming stable ring structures and engaging in a variety of chemical reactions, which would be relevant for understanding the properties of 3-Ethyldihydro-3-methylfuran-2,5-dione.

Scientific Research Applications

Electrochemical Applications

One of the significant applications of furan derivatives, like 3-Ethyldihydro-3-methylfuran-2,5-dione, is in electrochemical reactions. Research demonstrates that biomass-derived compounds can be coupled electrochemically to create valuable fuel precursors. For instance, an oxidation process of 2-methylfuran yields a cation radical that reacts with derivatives like 3-hexene-2,5-dione to produce valuable compounds for biodiesel or jet fuel. This method is notable for its efficiency and tolerance to trace amounts of water, promoting the reaction (Chen et al., 2021).

Synthesis of Heterocyclic Derivatives

Furan derivatives are also pivotal in the synthesis of novel heterocyclic compounds. A study showcases the synthesis of new heterocyclic derivatives of disubstituted 1,3-oxazepine-tetra-one from reactions involving 3-methylfuran-2,5-dione and other derivatives. These compounds are identified through various spectral methods, highlighting the structural diversity and potential applications of these furan-based compounds (Ayfan, Muslim, & Noori, 2019).

Atmospheric Degradation Studies

Understanding the atmospheric degradation of alkylfurans is crucial for environmental studies. Research focusing on the oxidation mechanism of heterocyclic aromatic compounds, such as alkyl derivatives of furan, reveals the reaction products when these compounds interact with atmospheric components like chlorine atoms. Such studies are essential for comprehending the environmental impact and atmospheric behavior of these compounds (Villanueva et al., 2009).

Antimicrobial Properties

Explorations into the antimicrobial potential of furan derivatives have yielded promising results. For instance, research into novel succinimide derivatives from furan compounds showed significant in vitro antifungal activities. Such studies not only underline the biological potency of these compounds but also their potential in developing new antifungal agents (Cvetković et al., 2019).

Polymerization Studies

Furan derivatives play a significant role in polymer sciences as well. Studies demonstrate the organo-catalyzed ring-opening polymerization of furan derivatives, leading to the formation of polymers with potential applications in various industries, highlighting the versatility and utility of these compounds in material science (Thillaye du Boullay et al., 2010).

properties

IUPAC Name

3-ethyl-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-7(2)4-5(8)10-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQFEOLGGKZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964828
Record name 3-Ethyl-3-methyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyldihydro-3-methylfuran-2,5-dione

CAS RN

50598-33-9
Record name 3-Ethyldihydro-3-methyl-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50598-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyldihydro-3-methylfuran-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyldihydro-3-methylfuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.